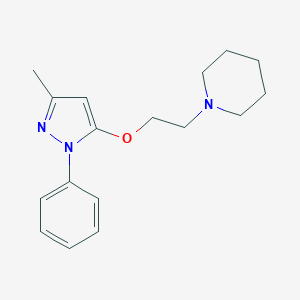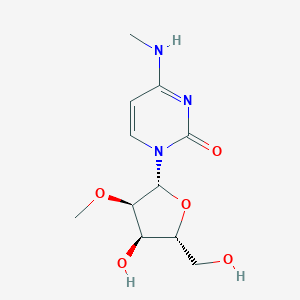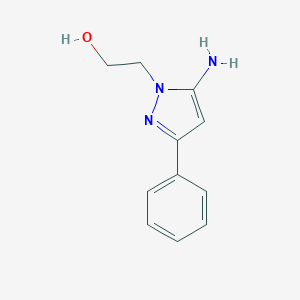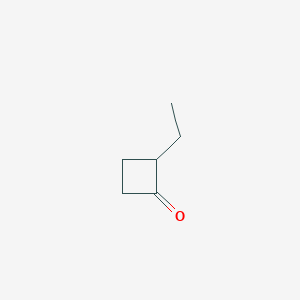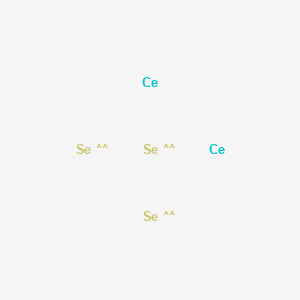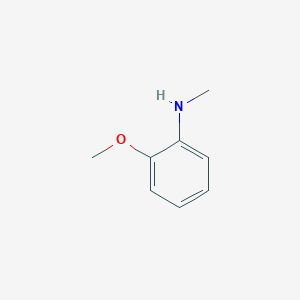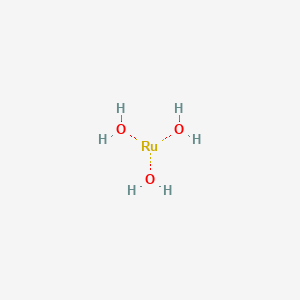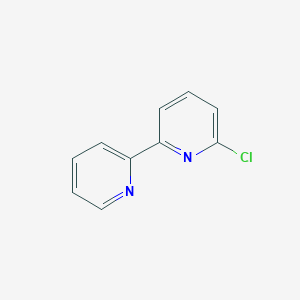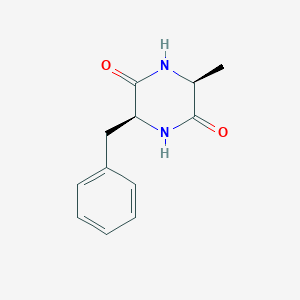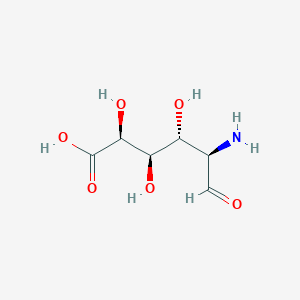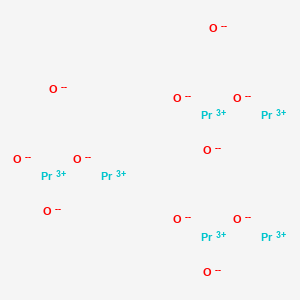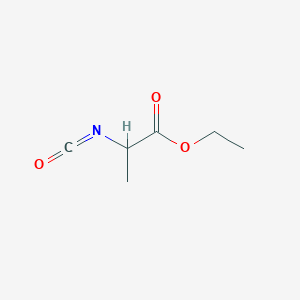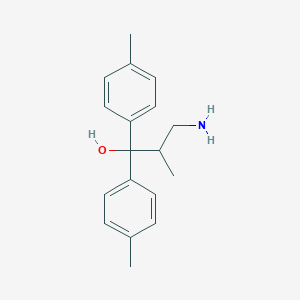
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanol, also known as Methamphetamine Hydrochloride, is a synthetic compound that belongs to the amphetamine class of drugs. It is a central nervous system stimulant that is commonly used for its euphoric effects. Methamphetamine Hydrochloride is a highly addictive drug that is associated with numerous adverse effects, including addiction, psychosis, and cardiovascular problems.
作用機序
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the release of these neurotransmitters, which produces the drug's euphoric effects. 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride also blocks the reuptake of these neurotransmitters, which prolongs their effects and enhances their activity.
生化学的および生理学的効果
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride produces a range of biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and increased alertness and energy. The drug also produces feelings of euphoria, increased confidence, and reduced anxiety. However, chronic use of 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride can lead to adverse effects such as addiction, psychosis, and cardiovascular problems.
実験室実験の利点と制限
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride is widely used in laboratory experiments to study the effects of chronic drug exposure on the brain. The drug is relatively easy to synthesize and has a high potency, which makes it a useful research tool. However, the addictive nature of 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride and the potential for adverse effects limit its use in laboratory experiments.
将来の方向性
There are several future directions for research on 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride. One area of research is the development of new drugs that target the same neurotransmitter systems as 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride but have fewer adverse effects. Another area of research is the development of new treatment strategies for addiction to 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride. Additionally, more research is needed to understand the long-term effects of chronic 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride use on the brain and behavior.
合成法
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride is synthesized through a multistep process that involves the reduction of ephedrine or pseudoephedrine. The synthesis process involves the use of various chemicals, including lithium aluminum hydride, hydrochloric acid, and red phosphorus.
科学的研究の応用
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. Additionally, 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride has been used as a research tool to study the neurobiological mechanisms of addiction and the effects of chronic drug exposure on the brain.
特性
CAS番号 |
14185-12-7 |
|---|---|
製品名 |
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanol |
分子式 |
C18H23NO |
分子量 |
269.4 g/mol |
IUPAC名 |
3-amino-2-methyl-1,1-bis(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C18H23NO/c1-13-4-8-16(9-5-13)18(20,15(3)12-19)17-10-6-14(2)7-11-17/h4-11,15,20H,12,19H2,1-3H3 |
InChIキー |
IDJRHRZFEWCOGC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C)CN)O |
正規SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



